

troglitazone discovery and initial clinical use

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Compound Focus: Troglitazone

CAS No.: 97322-87-7

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Discovery and Preclinical Development

The discovery of thiazolidinediones was serendipitous during research into triglyceride-lowering agents [1]. **Ciglitazone** was the first compound identified but not developed for clinical use [1]. **Troglitazone** (CS-045) was subsequently synthesized by Sankyo/Daiichi and showed potent antihyperglycemic effects [2] [1].

Key Preclinical Findings [2] [1]:

- **Mechanism:** Initially unknown; later found to depend on insulin presence and enhance insulin sensitivity in muscle, adipose tissue, and liver.
- **Effects:** Lowered plasma glucose, insulin, and triglyceride levels in diabetic rodent models without stimulating insulin secretion from pancreatic beta-cells.
- **Differentiation:** Its unique structure included an α -tocopherol (Vitamin E) moiety, suggesting potential antioxidant and anti-inflammatory properties.

Clinical Development and Use

Troglitazone was granted priority review by the FDA and approved in the U.S. in 1997 [2] [3]. The table below summarizes key aspects of its initial clinical profile:

Aspect	Details
Primary Indication	Type 2 Diabetes Mellitus (monotherapy or combination with sulfonylurea, metformin, or insulin) [4] [5].
Key Mechanism	Insulin sensitizer via PPAR γ (Peroxisome Proliferator-Activated Receptor gamma) activation [2] [5].
Pharmacokinetics	Rapidly absorbed, 40-50% bioavailability, 16-34 hour half-life, >99% protein binding [4] [5].
Efficacy Endpoints	Reduced fasting/postprandial hyperglycemia & HbA1c; lowered insulin & triglyceride levels; increased HDL [4].
Dosing	200-600 mg administered once daily [4].

Clinical trials demonstrated **troglitazone** improved glycemic control and had beneficial effects on cardiovascular risk factors, including lipid profiles and blood pressure [4] [1].

Withdrawal and Hepatotoxicity

Troglitazone was withdrawn from major markets in 2000 due to rare but severe idiosyncratic hepatotoxicity, leading to liver failure and fatalities [2] [3] [5].

Aspect of Hepatotoxicity	Details
Nature of Toxicity	Idiosyncratic (unpredictable, not dose-dependent) [6].
Post-Market Evidence	Linked to over 60 liver-failure deaths after widespread use [3].
Proposed Mechanisms	Combination of metabolic factors (reactive metabolite formation) and individual-specific immune response [3] [6].
Risk Management	Initial strategy of monthly liver enzyme monitoring proved ineffective [3].

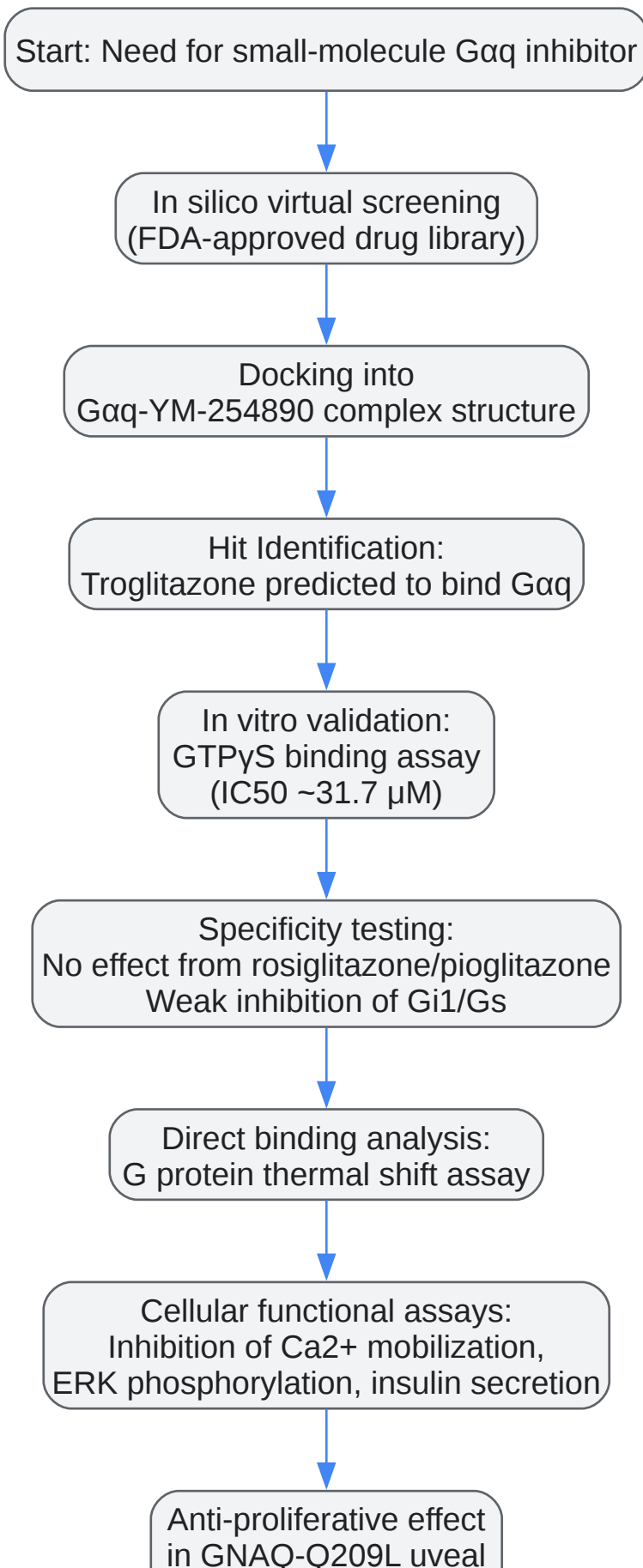
A 2024 study using individual-centric models suggests that for some individuals, **troglitazone**-mediated suppression of IL-12 expression by immune cells is a key initiating mechanism for iDILI [6].

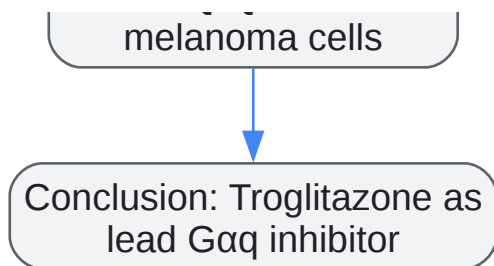
Newly Discovered Mechanisms and Research Directions

Despite its withdrawal, **troglitazone** remains a active research subject, with recent studies revealing new biological actions.

Novel Mechanism: Gαq Inhibition

A 2025 study identified that **troglitazone**, unlike other thiazolidinediones, directly inhibits the Gαq protein [7]. The diagram below illustrates the experimental workflow for this discovery.





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*Experimental workflow for discovering **troglitazone**'s Gαq inhibition [7].*

This Gαq inhibition is significant because constitutively active Gαq mutations drive diseases like uveal melanoma and Sturge-Weber syndrome [7]. **Troglitazone** inhibited proliferation in Gαq-driven cancer cells, opening promising avenues for drug repurposing in oncology [7].

Conclusion

Troglitazone was a landmark therapy that validated insulin sensitization as a viable approach for Type 2 Diabetes and paved the way for safer successors. Its withdrawal underscores critical challenges in predicting rare idiosyncratic toxicities. Ongoing research continues to reveal new biological insights and potential therapeutic applications for this multifaceted molecule.

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To cite this document: Smolecule. [troglitazone discovery and initial clinical use]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b545968#troglitazone-discovery-and-initial-clinical-use]

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